5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with 3-bromoacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as bromination, esterification, and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include 5-bromo-1-ethyl-1H-pyrazole-3-carboxaldehyde and 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: Products include 5-bromo-1-ethyl-1H-pyrazole-3-methanol.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry: 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives have shown activity against various enzymes, making them valuable in drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its derivatives are employed as intermediates in the production of pesticides and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as competitive or non-competitive inhibition. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
- 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
- 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Comparison: Compared to its analogs, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits unique properties due to the presence of the bromine atom at the 5-position. This substitution can influence its reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ethyl group at the 1-position can affect the compound’s solubility and pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-1-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSYWZQYZPCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2385950-17-2 |
Source
|
Record name | 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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